LDN-193189 HCl is a potent and selective small molecule inhibitor of the intracellular kinase domains of bone morphogenetic protein (BMP) type I receptors, specifically activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. [, , ] It acts as a competitive inhibitor, blocking the binding of ATP to these receptors and preventing the downstream signaling cascade. [] Due to its ability to specifically inhibit BMP signaling, LDN-193189 HCl serves as a valuable tool for investigating the roles of BMP signaling pathways in various biological processes and disease models. [, , ]
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride is a synthetic compound primarily recognized for its role as an inhibitor of bone morphogenetic protein signaling pathways. This compound is also known by its alternative name, LDN193189, and is classified as a small molecule inhibitor. It has garnered attention in scientific research due to its potential therapeutic applications in various biological processes, particularly in the regulation of bone formation and cancer treatment.
The compound can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride typically involves multi-step organic synthesis techniques. The process generally includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography are employed for purification of intermediates and final products.
The molecular formula of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride is , with a molecular weight of approximately 442.94 g/mol .
The structure features:
This complex arrangement contributes to its biological activity by facilitating interactions with specific protein targets.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride participates in various chemical reactions relevant to its function as an inhibitor:
The compound's efficacy is measured through in vitro assays that assess its ability to inhibit BMP-induced signaling in cell lines like C2C12.
The mechanism by which 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride operates involves:
Studies have demonstrated that the compound has IC50 values of 5 nM for ALK2 and 30 nM for ALK3, indicating its potency as an inhibitor .
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride has several applications in scientific research:
This compound's ability to modulate key signaling pathways makes it a valuable tool for researchers studying cellular differentiation, tissue engineering, and regenerative medicine.
Systematic Nomenclature:The compound’s IUPAC name, 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride, systematically defines its polycyclic architecture. The base structure (prior to hydrochloride salt formation) has the molecular formula C₂₅H₂₂N₆, with a monoisotopic mass of 406.1906 Da. The hydrochloride salt form (CAS 1062368-62-0) adopts the formula C₂₅H₂₃ClN₆ (average mass: 442.95 Da) [1] [6].
Table 1: Nomenclature and Identifiers
Designation Type | Identifier |
---|---|
IUPAC Name | 4-[6-(4-Piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride |
CAS Number (Free Base) | 1062368-24-4 |
CAS Number (Hydrochloride) | 1062368-62-0 |
Synonyms | LDN-193189 hydrochloride; DM-3189; 4-{6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline hydrochloride |
Molecular Formula (HCl Salt) | C₂₅H₂₃ClN₆ |
SMILES (Free Base) | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Structural Classification:LDN-193189 hydrochloride belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic core comprising pyrazole and pyrimidine rings. Its structure integrates three distinct pharmacophores:
This tripartite design enables simultaneous engagement with hydrophobic pockets and hydrogen-bonding regions of BMP receptors. X-ray crystallographic studies (PDB entries containing ligand "LDN") confirm that the planar quinoline and pyrazolo-pyrimidine systems occupy the ATP-binding pocket of ALK2, while the piperazine tail extends toward solvent-accessible regions, modulating selectivity [8].
LDN-193189 hydrochloride originated from targeted medicinal chemistry efforts to improve the specificity of early BMP inhibitors like dorsomorphin. Initial high-throughput screening identified dorsomorphin as a BMP pathway inhibitor, but its off-target activity against VEGF and AMPK limited utility. Structural optimization focused on reducing non-specific kinase interactions while enhancing BMP receptor affinity [3].
Key Developmental Milestones:
Table 2: Kinase Selectivity Profile of LDN-193189 Hydrochloride
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. ALK2) |
---|---|---|
ALK2 (BMPR1A) | 5 | 1.0 |
ALK3 (BMPR1B) | 30 | 6.0 |
ALK1 (ACVRL1) | 0.8 | 0.16 |
ALK4 (ActR1B) | >500 | >100 |
ALK5 (TGFβR1) | >500 | >100 |
ALK6 (BMPR1B) | 60 | 12 |
The hydrochloride salt formulation (developed circa 2010) significantly improved aqueous solubility for in vivo applications, facilitating its use in disease models ranging from fibrodysplasia ossificans progressiva to vascular calcification [3] [6].
Despite extensive utilization, critical gaps persist in understanding LDN-193189 hydrochloride’s pharmacological behavior:
While its selectivity against TGF-β receptors is well-established, comprehensive kinome profiling remains incomplete. Potential interactions with structurally related kinases (e.g., other CMGC or CAMK family members) could contribute to observed phenotypic effects in complex biological systems. Systematic studies using kinome-wide selectivity screening are lacking [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9